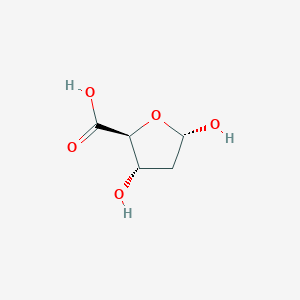
(2S,3S,5S)-3,5-Dihydroxytetrahydrofuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S,5S)-3,5-Dihydroxytetrahydrofuran-2-carboxylic acid is a chiral compound with significant importance in various scientific fields It is characterized by its tetrahydrofuran ring structure with hydroxyl groups at the 3 and 5 positions and a carboxylic acid group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,5S)-3,5-Dihydroxytetrahydrofuran-2-carboxylic acid typically involves the use of chiral starting materials or catalysts to ensure the correct stereochemistry. One common method involves the reduction of a suitable precursor, such as a dihydroxyfuran derivative, using reducing agents like sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,5S)-3,5-Dihydroxytetrahydrofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride or thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Tosyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of tosylates or other substituted derivatives.
Scientific Research Applications
(2S,3S,5S)-3,5-Dihydroxytetrahydrofuran-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of (2S,3S,5S)-3,5-Dihydroxytetrahydrofuran-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups play a crucial role in binding to these targets, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2S,3S,5S)-2-Amino-3-Hydroxy-5-(Tert-Butyloxycarbonylamino)-1,6-Diphenyl Hexane Succinic Acid: Another chiral compound with similar structural features but different functional groups.
Lopinavir: A compound with a similar stereochemistry but used primarily as an antiviral drug.
Uniqueness
(2S,3S,5S)-3,5-Dihydroxytetrahydrofuran-2-carboxylic acid is unique due to its specific combination of hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. Its chiral nature also makes it valuable in asymmetric synthesis and as a precursor for enantiomerically pure compounds.
Properties
Molecular Formula |
C5H8O5 |
|---|---|
Molecular Weight |
148.11 g/mol |
IUPAC Name |
(2S,3S,5S)-3,5-dihydroxyoxolane-2-carboxylic acid |
InChI |
InChI=1S/C5H8O5/c6-2-1-3(7)10-4(2)5(8)9/h2-4,6-7H,1H2,(H,8,9)/t2-,3-,4-/m0/s1 |
InChI Key |
ARZAXRVZOKSZSH-HZLVTQRSSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@@H]1O)C(=O)O)O |
Canonical SMILES |
C1C(C(OC1O)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1h-Pyrrolo[3,2-b]pyridine-7-acetonitrile](/img/structure/B12862730.png)
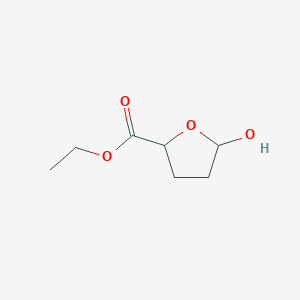
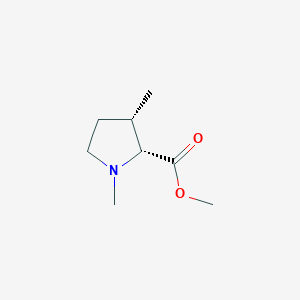
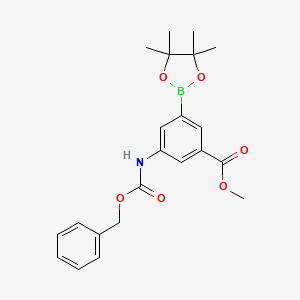
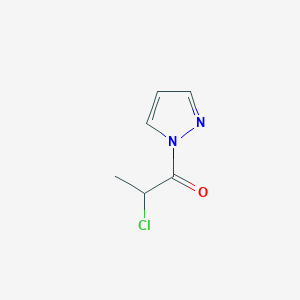
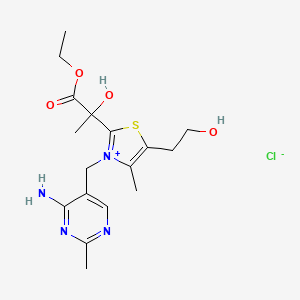
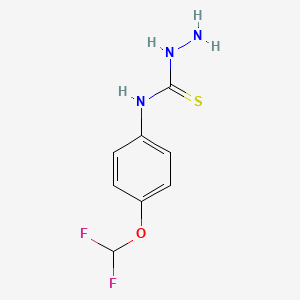
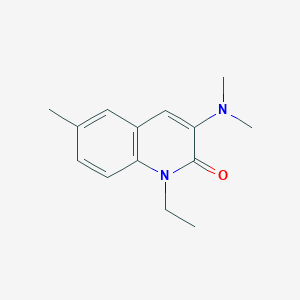
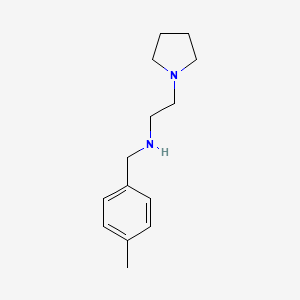
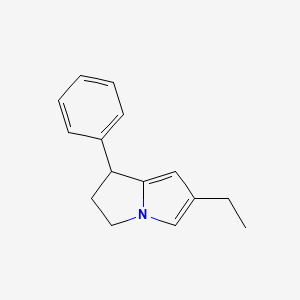
![3-(4-Bromobenzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12862770.png)
![1-[4'-(Methylsulfanyl)[1,1'-biphenyl]-3-yl] ethanone](/img/structure/B12862775.png)
![4-(Iodomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane](/img/structure/B12862786.png)
